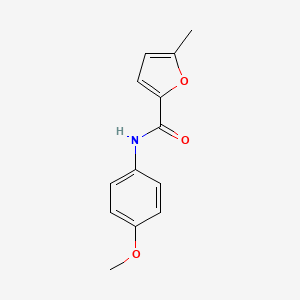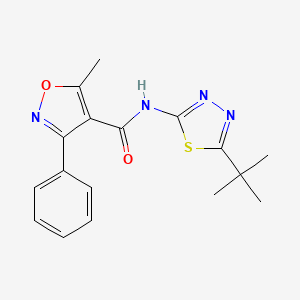
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TAK-915 and belongs to the class of isoxazolecarboxamide compounds. TAK-915 has been studied extensively for its mechanism of action and physiological effects, which make it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
TAK-915 acts as a selective inhibitor of the GABA-A α5 receptor subtype, which is known to play a role in cognitive function and memory. By selectively inhibiting this receptor subtype, TAK-915 enhances synaptic plasticity and improves cognitive function.
Biochemical and Physiological Effects:
TAK-915 has been shown to improve cognitive function, memory, and learning in animal models of various neurological disorders. The compound has also been shown to reduce anxiety and pain in animal models. TAK-915 has a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of TAK-915 is its selectivity for the GABA-A α5 receptor subtype, which makes it a promising candidate for the treatment of cognitive disorders. However, the compound has some limitations, including its potential for off-target effects and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on TAK-915. One area of interest is the development of more potent and selective GABA-A α5 receptor subtype inhibitors. Another area of interest is the investigation of the compound's potential use in the treatment of other neurological disorders such as epilepsy and traumatic brain injury. Further studies are also needed to determine the safety and efficacy of TAK-915 in humans.
Synthesemethoden
The synthesis of TAK-915 involves a multi-step process that includes the reaction of 5-methyl-3-phenyl-4-isoxazolecarboxylic acid with tert-butyl hydrazine to form the corresponding hydrazide. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with 2-amino-1,3,4-thiadiazole to yield the final product.
Wissenschaftliche Forschungsanwendungen
TAK-915 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to improve cognitive function, memory, and learning in animal models of these disorders. TAK-915 has also been studied for its potential use in the treatment of pain and anxiety disorders.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-10-12(13(21-23-10)11-8-6-5-7-9-11)14(22)18-16-20-19-15(24-16)17(2,3)4/h5-9H,1-4H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRXZIDXPFASAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725682 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


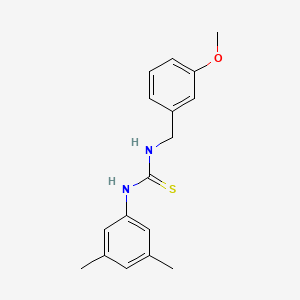
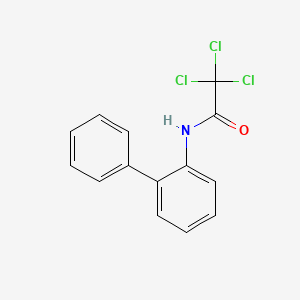
![N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5745179.png)
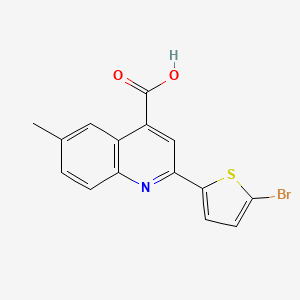
![N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5745189.png)
![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5745195.png)
![5-chloro-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5745207.png)
![2-[(2-naphthylmethyl)(propyl)amino]ethanol](/img/structure/B5745213.png)
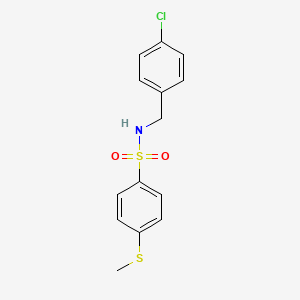
![2-[(4-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5745239.png)
![4-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5745240.png)
![2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5745250.png)
